Dihexyl sebacate chemical structure and properties
Dihexyl sebacate chemical structure and properties
An In-depth Technical Guide to Dihexyl Sebacate: Structure, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of dihexyl sebacate, with a primary focus on the commercially significant isomer, bis(2-ethylhexyl) sebacate (DEHS), also widely known as dioctyl sebacate (DOS). This document delves into its chemical structure, physicochemical properties, synthesis methodologies, and analytical characterization. Furthermore, it explores its critical applications in industrial and research settings, particularly its role as a high-performance plasticizer in polymer science and as a functional excipient in pharmaceutical and cosmetic formulations. The guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this versatile diester.
Chemical Identity and Structure
Dihexyl sebacate refers to the diester formed from sebacic acid and hexyl alcohol. However, in industrial and scientific literature, the term most commonly refers to bis(2-ethylhexyl) sebacate , a branched-chain isomer. It is crucial to distinguish this from the straight-chain isomer, di-n-hexyl sebacate, as their properties differ. For clarity, this guide will focus on the branched isomer, DEHS, unless otherwise specified.
DEHS is also frequently referred to as dioctyl sebacate (DOS), a synonym that has become common in the industry.[1]
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Common Synonyms : Di(2-ethylhexyl) sebacate (DEHS), Dioctyl sebacate (DOS), Sebacic acid di(2-ethylhexyl) ester[2][3]
The structure of DEHS features a central ten-carbon aliphatic chain (from sebacic acid) ester-linked to two branched 2-ethylhexyl groups. This branched structure is key to its function, as it disrupts polymer chain packing, thereby imparting flexibility, especially at low temperatures.
Caption: Chemical structure of bis(2-ethylhexyl) sebacate.
Physicochemical Properties
DEHS is a colorless to pale-yellow, oily liquid with a mild odor.[5][8] Its physical properties make it an effective plasticizer, particularly for applications requiring flexibility at low temperatures.[3][9] It is characterized by low volatility and high plasticizing efficiency.[9]
Table 1: Key Physicochemical Properties of Di(2-ethylhexyl) Sebacate
| Property | Value | Source(s) |
| Appearance | Clear, colorless to pale straw-colored oily liquid | [4][5][10] |
| Odor | Mild | [5][8] |
| Melting Point | -48 °C to -55 °C | [3][4][10][11] |
| Boiling Point | 256 °C @ 5 mmHg; 212 °C @ 1 mmHg | [10][12] |
| Density | 0.913 - 0.919 g/mL at 20-25 °C | [12][13] |
| Flash Point (Open Cup) | 205 °C to 215 °C | [3][4][13] |
| Water Solubility | Insoluble / None | [4][7][8] |
| Refractive Index (n20/D) | 1.449 - 1.451 | [3][12] |
| Vapor Pressure | 8.71 x 10⁻⁸ mmHg @ 25 °C; 0.000024 Pa @ 37°C | [4][10] |
The very low melting point and high boiling point are indicative of a stable liquid over a wide temperature range, a critical attribute for its use as a plasticizer and lubricant.[3] Its insolubility in water contributes to its excellent resistance to extraction by water and detergents in finished products.[9]
Synthesis and Manufacturing
The industrial production of DEHS is primarily achieved through a direct esterification reaction. The causality behind this choice is the high-yield, straightforward nature of the process using readily available bulk chemicals.
Synthesis Principle
DEHS is manufactured by the esterification of sebacic acid with two molar equivalents of 2-ethylhexanol.[5][8][14] The reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium toward the product side, in accordance with Le Châtelier's principle.
Reaction: Sebacic Acid + 2 (2-Ethylhexanol) ⇌ Bis(2-ethylhexyl) sebacate + 2 H₂O
Experimental Protocol: Laboratory Scale Synthesis
This protocol describes a representative method for synthesizing DEHS.
Materials:
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Sebacic Acid
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2-Ethylhexanol (slight molar excess, e.g., 2.2 equivalents)
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Catalyst: Titanate ester (e.g., tetrabutyl titanate) or p-Toluenesulfonic acid
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Toluene (as an azeotropic agent for water removal)
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5% Sodium Hydroxide or Sodium Carbonate solution (for neutralization)
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Saturated Sodium Chloride solution (Brine)
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Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)
Procedure:
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Setup: Assemble a round-bottom flask with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer.
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Charging Reactants: Charge the flask with sebacic acid, 2-ethylhexanol, and toluene.
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Catalyst Addition: Add the acid catalyst to the mixture.
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Esterification: Heat the mixture to reflux (typically 150-225 °C).[15] Water produced during the reaction is removed azeotropically with toluene and collected in the Dean-Stark trap.
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Monitoring: Monitor the reaction progress by measuring the amount of water collected or by periodically testing the acid number of the reaction mixture. The reaction is considered complete when the theoretical amount of water is collected or the acid number falls below a target value (e.g., <0.20 mg KOH/g).[15]
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Work-up & Purification:
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Dealcoholysis: Cool the reaction mixture. Remove excess 2-ethylhexanol and toluene via vacuum distillation.[15][16]
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Neutralization: Wash the crude ester with a 5% sodium hydroxide or sodium carbonate solution to remove the acidic catalyst and any remaining unreacted sebacic acid.[16]
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Washing: Wash with water and then brine to remove residual base and salts.
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Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filtration & Distillation: Filter to remove the drying agent. The final product can be further purified by vacuum distillation to yield high-purity DEHS.[15]
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Caption: A generalized workflow for the synthesis and purification of dihexyl sebacate.
Analytical Characterization
The identity and purity of DEHS are confirmed using standard analytical techniques.
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Spectroscopy:
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¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is used to confirm the molecular structure by identifying the chemical environments of the hydrogen and carbon atoms. Spectral data for DEHS and related esters are available in public databases and literature.[2][17]
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Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups. The spectrum of DEHS will show a prominent C=O stretch characteristic of esters (around 1730-1740 cm⁻¹) and C-H stretches for the aliphatic chains.
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Mass Spectrometry (MS): Mass spectrometry provides the molecular weight and fragmentation pattern, which can be used to confirm the identity of the compound.[2] The electron ionization (EI) mass spectrum is available in the NIST database.
-
-
Chromatography:
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Gas Chromatography (GC): GC is a primary method for assessing the purity of DEHS and quantifying any residual starting materials or byproducts. Purity levels are often specified as >98% or >99%.
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Applications in Research and Drug Development
The unique properties of DEHS make it a valuable component in a variety of high-performance applications.
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Plasticizer for Polymers: The most significant application of DEHS is as a plasticizer, especially for polyvinyl chloride (PVC), nitrocellulose, and synthetic rubbers.[9] Its exceptional performance at low temperatures makes it indispensable for products that must remain flexible in cold environments, such as wire and cable insulation, food packaging films, and medical tubing.[9][18]
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Pharmaceutical & Cosmetic Excipient: In topical formulations, DEHS functions as a non-oily emollient, providing a smooth and soft feel to the skin.[5][18] It also acts as a solvent and a plasticizer in film-coating for tablets and granules.[5][18]
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Aerosol Generation for Research: Due to its low vapor pressure and thermal stability, DEHS can be vaporized and recondensed to form stable, uniformly-sized aerosol particles.[10] This makes it an ideal challenge agent for testing the fit of respirators and for fundamental research on particle deposition in the respiratory system.[10]
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Lubricants and Hydraulic Fluids: DEHS is used as a base stock for synthetic lubricants and as an additive in engine oils and hydraulic fluids, particularly where performance over a wide temperature range is required.[1][14]
Safety and Toxicology Summary
DEHS is generally considered to have a low order of acute toxicity.
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Acute Toxicity: The oral LD50 in rats is reported to be very high, at 12,800 mg/kg, suggesting low acute toxicity if ingested.[19] The dermal LD50 in rabbits is approximately 15,029 mg/kg.[20]
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Irritation: It is not classified as a skin or eye irritant under normal handling conditions, though standard laboratory precautions should be followed.[20][21]
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Chronic Toxicity and Other Endpoints: There are significant data gaps regarding chronic toxicity, carcinogenicity, and reproductive toxicity.[10] While DEHS can be metabolized to 2-ethylhexanol, which has been associated with certain toxicities, the overall profile of DEHS itself has not been fully elucidated.[10]
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Reactivity: The compound is stable under normal conditions but can react with strong oxidizing agents.[4][8][20]
Based on available data, it is not considered a hazardous substance by OSHA Hazard Communication Standards.[21]
Conclusion
Di(2-ethylhexyl) sebacate is a high-performance diester with a well-established profile of desirable physicochemical properties, including excellent thermal stability, low volatility, and superior low-temperature flexibility. Its straightforward synthesis from sebacic acid and 2-ethylhexanol allows for large-scale industrial production. These attributes have cemented its role as a critical plasticizer in the polymer industry and as a functional emollient and solvent in pharmaceutical and cosmetic applications. While its acute toxicity is low, further research into its long-term toxicological profile would be beneficial for expanding its applications in sensitive fields.
References
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PubChem. (n.d.). Di-2-ethylhexyl sebacate. National Center for Biotechnology Information. Retrieved from [Link]
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Hallstar Industrial. (n.d.). Di-2-Ethylhexyl Sebacate (DOS): A Very Versatile, Low-Temperature Ester. Retrieved from [Link]
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PubChem. (n.d.). Dihexyl sebacate. National Center for Biotechnology Information. Retrieved from [Link]
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precisionFDA. (n.d.). DIETHYLHEXYL SEBACATE. Retrieved from [Link]
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International Labour Organization. (n.d.). ICSC 1290 - DI(2-ETHYLHEXYL) SEBACATE. Retrieved from [Link]
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U.S. Consumer Product Safety Commission. (2019). CPSC Staff Statement on University of Cincinnati Report “Toxicity Review for Di (2-ethylhexyl) Sebacate (DEHS) and Dioctyl Sebacate (DOS)”. Retrieved from [Link]
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NIST. (n.d.). Decanedioic acid, bis(2-ethylhexyl) ester. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Decanedioic acid, bis(2-ethylhexyl) ester. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
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